molecular formula C17H11ClFN5OS B10835316 Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

Cat. No.: B10835316
M. Wt: 387.8 g/mol
InChI Key: RFRICXRVXVFZMF-UHFFFAOYSA-N
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Chemical Reactions Analysis

PMID28766366-Compound-Scheme9EHT6840 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

PMID28766366-Compound-Scheme9EHT6840 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study kinase activity and inhibition.

    Biology: Employed in cellular assays to investigate the role of dual-specificity tyrosine-phosphorylation regulated kinase 1B in various biological processes.

    Medicine: Potential therapeutic agent for diseases where kinase activity is dysregulated, such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of kinase inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of PMID28766366-Compound-Scheme9EHT6840 involves the inhibition of dual-specificity tyrosine-phosphorylation regulated kinase 1B. This kinase plays a role in regulating nuclear functions related to cell proliferation. By inhibiting this kinase, the compound can modulate cellular processes that are crucial for the growth and survival of cancer cells .

Comparison with Similar Compounds

PMID28766366-Compound-Scheme9EHT6840 can be compared with other dual-specificity tyrosine-phosphorylation regulated kinase inhibitors, such as:

  • Minibrain-related kinase (MIRK) inhibitors
  • Dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitors

The uniqueness of PMID28766366-Compound-Scheme9EHT6840 lies in its specific molecular structure and its ability to selectively inhibit dual-specificity tyrosine-phosphorylation regulated kinase 1B, which may offer advantages in terms of efficacy and safety in therapeutic applications .

Properties

Molecular Formula

C17H11ClFN5OS

Molecular Weight

387.8 g/mol

IUPAC Name

methyl 9-(4-chloro-2-fluoroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate

InChI

InChI=1S/C17H11ClFN5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23)

InChI Key

RFRICXRVXVFZMF-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)F

Origin of Product

United States

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